molecular formula C11H19N3O3S B11466403 Tert-butyl {2-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate

Tert-butyl {2-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate

Cat. No.: B11466403
M. Wt: 273.35 g/mol
InChI Key: OLBSHNZTWSFZHY-UHFFFAOYSA-N
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Description

TERT-BUTYL N-{2-[5-(ETHYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE: is a synthetic organic compound with the molecular formula C11H19N3O3S It is characterized by the presence of a tert-butyl carbamate group, an ethylsulfanyl substituent, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-{2-[5-(ETHYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE typically involves multiple steps, including the formation of the oxadiazole ring, introduction of the ethylsulfanyl group, and protection of the amino group with a tert-butyl carbamate. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with an ethyl ester in the presence of a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the oxadiazole intermediate with an ethylthiol in the presence of a base such as sodium hydride.

    Protection of the Amino Group: The amino group is protected by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of TERT-BUTYL N-{2-[5-(ETHYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Di-tert-butyl dicarbonate (Boc2O), triethylamine.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various protected or functionalized derivatives.

Scientific Research Applications

Chemistry: TERT-BUTYL N-{2-[5-(ETHYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study the interactions of oxadiazole-containing molecules with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, TERT-BUTYL N-{2-[5-(ETHYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-{2-[5-(ETHYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for other heterocyclic rings, allowing the compound to mimic the biological activity of other molecules. The ethylsulfanyl group can enhance the compound’s binding affinity and selectivity for its target, while the tert-butyl carbamate group can provide stability and protection against metabolic degradation.

Comparison with Similar Compounds

  • TERT-BUTYL N-{2-[5-(METHYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE
  • TERT-BUTYL N-{2-[5-(PHENYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE
  • TERT-BUTYL N-{2-[5-(PROPYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE

Uniqueness: TERT-BUTYL N-{2-[5-(ETHYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE is unique due to the presence of the ethylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs with different alkyl or aryl substituents. This uniqueness can be leveraged to develop compounds with specific activities and selectivities for various applications.

Properties

Molecular Formula

C11H19N3O3S

Molecular Weight

273.35 g/mol

IUPAC Name

tert-butyl N-[2-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C11H19N3O3S/c1-5-18-10-14-13-8(16-10)6-7-12-9(15)17-11(2,3)4/h5-7H2,1-4H3,(H,12,15)

InChI Key

OLBSHNZTWSFZHY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(O1)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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